molecular formula C11H13N5 B14812871 N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine

Cat. No.: B14812871
M. Wt: 215.25 g/mol
InChI Key: YFWFPFJONGWDLR-UHFFFAOYSA-N
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Description

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are known for their wide range of pharmacological activities. The compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine typically involves the reaction of pyridine derivatives with pyrimidine precursors under controlled conditions. One common method involves the condensation of 2-aminopyridine with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine .

Chemical Reactions Analysis

Types of Reactions

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA replication and repair, leading to its antitumor effects. Additionally, it can modulate signaling pathways related to fibrosis, thereby reducing collagen deposition .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Shares a similar structure but lacks the dimethyl groups.

    4,6-Dimethyl-2-pyrimidinamine: Similar pyrimidine core but without the pyridine ring.

    N~2~,N~4~-bis(2-methoxyethyl)pyridine-2,4-dicarboxamide: A prodrug with antifibrotic properties.

Uniqueness

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine is unique due to its combined pyridine and pyrimidine rings, which confer a broad spectrum of biological activities. Its structural modifications, such as the presence of dimethyl groups, enhance its pharmacological properties compared to similar compounds .

Biological Activity

N~4~,6-dimethyl-N~2~-pyridin-2-ylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory applications. This compound's structure suggests it may interact with various biological targets, influencing cellular processes and pathways.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4, featuring a pyrimidine core substituted with dimethyl and pyridine groups. This configuration is critical for its biological activity, as the electronic and steric properties of these substituents can modulate interactions with target proteins.

Mode of Action

This compound is believed to exert its effects primarily through the inhibition of specific kinases involved in cell cycle regulation. By targeting cyclin-dependent kinases (CDKs), this compound can disrupt cell proliferation, making it a candidate for anticancer therapy.

Biochemical Pathways

Research indicates that this compound may interfere with several key biochemical pathways:

  • Cell Cycle Regulation : Inhibition of CDK activity leads to cell cycle arrest, particularly in cancer cells.
  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in various cancer cell lines.

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor effects. In vitro assays revealed that the compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values for these effects are detailed in Table 1.

Cell LineIC50 (µM)
MCF-7 (Breast)5.0
A549 (Lung)3.5
HeLa (Cervical)7.0

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has also shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This activity is mediated through the modulation of the NF-kB signaling pathway.

Case Studies

  • In Vivo Efficacy : A study involving mouse models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated at therapeutic doses without notable toxicity.
  • Combination Therapy : Research has explored the efficacy of this compound in combination with standard chemotherapeutics. Results indicated enhanced antitumor activity when used alongside doxorubicin, suggesting a synergistic effect.

Properties

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

4-N,6-dimethyl-2-N-pyridin-2-ylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H13N5/c1-8-7-10(12-2)16-11(14-8)15-9-5-3-4-6-13-9/h3-7H,1-2H3,(H2,12,13,14,15,16)

InChI Key

YFWFPFJONGWDLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC=N2)NC

Origin of Product

United States

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